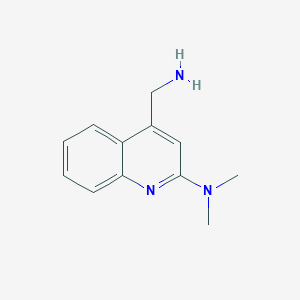

4-(aminomethyl)-N,N-dimethylquinolin-2-amine

Description

Properties

IUPAC Name |

4-(aminomethyl)-N,N-dimethylquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-15(2)12-7-9(8-13)10-5-3-4-6-11(10)14-12/h3-7H,8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITYDNHMDFIHEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=CC=CC=C2C(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N,N-dimethylquinolin-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of 4-chloroquinoline with N,N-dimethylamine followed by the introduction of an aminomethyl group. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N,N-dimethylquinolin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of DMQ derivatives as anticancer agents. Research demonstrates that modifications to the quinoline structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives of DMQ have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a critical target in cancer therapy. The structure-activity relationship (SAR) studies indicate that specific substitutions on the quinoline ring can significantly increase the compound's efficacy against cancer cells .

Antimicrobial Properties

DMQ has also been investigated for its antimicrobial properties. Studies have shown that certain derivatives exhibit potent activity against a range of bacterial strains. For example, a series of DMQ derivatives were tested for their minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria, revealing promising results that suggest potential applications in treating bacterial infections .

Catalysis

Catalytic Applications in Organic Synthesis

The compound has been explored as a catalyst in various organic reactions. Notably, DMQ has been utilized in asymmetric reductive amination processes to synthesize optically active amines. This method showcases high yield and selectivity, making it an efficient alternative to traditional synthetic routes . The use of DMQ in catalytic systems allows for the generation of complex molecules with high stereochemical fidelity.

Ionic Liquids Development

DMQ derivatives have been incorporated into ionic liquids (ILs), which serve as environmentally friendly solvents and catalysts in organic synthesis. These ILs demonstrate enhanced catalytic activity for reactions such as Fischer indole synthesis and click chemistry, providing a green alternative to conventional methods . The development of DMQ-based ILs has opened new pathways for sustainable chemical processes.

Materials Science

Polymeric Materials

In materials science, DMQ has been investigated for its role in developing polymeric materials with specific functionalities. Its incorporation into polymer matrices has been shown to enhance properties such as thermal stability and mechanical strength. Furthermore, DMQ-based polymers have potential applications in drug delivery systems due to their biocompatibility and ability to release therapeutic agents in a controlled manner .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Enhanced cytotoxicity against cancer cell lines |

| Antimicrobial properties | Potent activity against Gram-positive/negative bacteria | |

| Catalysis | Asymmetric reductive amination | High yield and selectivity in optically active amines |

| Ionic liquids development | Efficient catalysis for organic reactions | |

| Materials Science | Polymeric materials | Improved thermal stability and drug delivery potential |

Case Studies

- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated a series of DMQ derivatives for their anticancer activity. Results indicated that specific substitutions on the quinoline ring led to significant increases in cytotoxicity against breast cancer cell lines .

- Antimicrobial Evaluation : In research conducted by International Journal of Antimicrobial Agents, DMQ derivatives were tested against various bacterial strains, showing promising MIC values that suggest their potential as new antimicrobial agents .

- Catalytic Performance : A recent publication in Green Chemistry reported on the use of DMQ-based ionic liquids as catalysts for indole synthesis, demonstrating comparable yields to traditional methods but with reduced environmental impact .

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N,N-dimethylquinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

*Calculated based on molecular formula C12H15N3.

Key Observations:

- Substituent Position: The 4-aminomethyl group in the target compound distinguishes it from analogues with bulkier or aromatic substituents (e.g., bromophenyl in ). This smaller group may reduce steric hindrance, facilitating interactions with biological targets.

- Electronic Effects: The dimethylamino group at position 2 is electron-donating, increasing electron density on the quinoline ring. In contrast, nitro or halogen substituents (e.g., in ) are electron-withdrawing, altering reactivity and binding affinities.

- Synthetic Challenges: Synthesis of 4-(N,N-dimethylamino)methyl derivatives is noted to be challenging, as macrocyclization of related compounds yielded only 17–18% .

Physicochemical Properties

- Melting Points: Quinoline derivatives with polar substituents (e.g., -NH2, -OH) often exhibit high melting points (>250°C) due to hydrogen bonding . The target compound’s aminomethyl group may similarly contribute to thermal stability.

- Solubility: The dimethylamino group enhances water solubility compared to lipophilic substituents like benzyl or bromophenyl. For example, N-benzyl-4-methylquinolin-2-amine () is likely less soluble in aqueous media.

Biological Activity

4-(Aminomethyl)-N,N-dimethylquinolin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H14N2

- Molecular Weight : 198.26 g/mol

This compound exhibits its biological activity primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial DNA replication and transcription. This mechanism is similar to that of fluoroquinolone antibiotics, which target these enzymes to prevent bacterial proliferation.

Antimicrobial Activity

Recent studies have demonstrated that this compound shows promising activity against various Gram-negative bacteria, particularly those resistant to traditional fluoroquinolones.

Table 1: Antimicrobial Efficacy Against Selected Bacteria

| Compound | MIC (µg/mL) | E. coli WT | K. pneumoniae WT | P. aeruginosa WT |

|---|---|---|---|---|

| This compound | 4 | 0.008 | 0.03 | 0.125 |

| Ciprofloxacin | 1 | 0.008 | 0.03 | 0.125 |

The Minimum Inhibitory Concentration (MIC) values indicate that the compound retains significant potency against E. coli and K. pneumoniae while showing moderate activity against Pseudomonas aeruginosa.

Case Studies

- Inhibition of Ciprofloxacin-resistant Strains : A study investigated the efficacy of this compound against ciprofloxacin-resistant strains of E. coli and Klebsiella pneumoniae. The results indicated that this compound could inhibit growth at concentrations significantly lower than those required for ciprofloxacin, suggesting a potential role in treating resistant infections .

- Cell Viability in Cancer Models : Another study evaluated the cytotoxic effects of this compound on various cancer cell lines, including LNCaP (prostate cancer) and HepG2 (liver cancer). The compound demonstrated dose-dependent inhibition of cell viability, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of quinoline derivatives has shown that modifications to the amine group can enhance biological activity. For example, variations in the position of substituents on the quinoline ring significantly affect the potency against bacterial targets .

Table 2: SAR Insights for Quinoline Derivatives

| Modification | Effect on Activity |

|---|---|

| N,N-Dimethyl substitution | Increased potency against Gram-negative bacteria |

| Positioning of amine group | Enhanced interaction with DNA gyrase |

Q & A

Basic: What are the standard synthetic routes for 4-(aminomethyl)-N,N-dimethylquinolin-2-amine, and how are reaction conditions optimized to maximize yield?

The synthesis typically involves alkylation or reductive amination of primary amines. For example, alkylation of 4-aminomethylquinoline derivatives with methyl halides under basic conditions (e.g., K₂CO₃ in DCM/EtOH at 25–40°C) yields tertiary amines. Key parameters include temperature control (25–40°C), solvent selection (polar aprotic solvents), and stoichiometric ratios to minimize by-products like quaternary ammonium salts . Monitoring via thin-layer chromatography (TLC) ensures reaction progression, while purification by column chromatography or recrystallization improves purity. Yields range from 65–80% under optimized conditions .

Advanced: How can contradictory bioactivity data (e.g., antimalarial vs. anticancer activity) for this compound be resolved methodologically?

Contradictory results often arise from differences in assay conditions, cell lines, or target selectivity. To resolve this:

- Dose-response profiling : Compare IC₅₀ values across multiple cell lines (e.g., Plasmodium falciparum strains vs. human cancer cells) to assess selectivity .

- Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for suspected targets (e.g., kinase enzymes) .

- Mechanistic studies : Conduct transcriptomic or proteomic analyses to identify downstream pathways affected in different biological contexts .

Basic: What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Essential techniques include:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and detects impurities (e.g., residual solvents) .

- High-resolution mass spectrometry (HR-MS) : Validates molecular formula (e.g., ESI-MS with <5 ppm error) .

- HPLC : Quantifies purity (>95% typically required for biological assays) .

Advanced: How can computational methods (e.g., molecular docking) guide the design of derivatives with enhanced target specificity?

- Docking simulations : Use software like AutoDock Vina to model interactions with targets (e.g., c-Met kinase). Focus on hydrogen bonding and hydrophobic contacts with active sites .

- Molecular dynamics (MD) : Simulate ligand-receptor stability over 100+ ns to prioritize derivatives with favorable binding kinetics .

- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity to predict optimal modifications .

Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s antimicrobial activity?

- Microdilution assays : Determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .

- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects over 24 hours .

- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to rule out nonspecific toxicity .

Advanced: How can structural ambiguities in synthesized derivatives (e.g., regioisomers) be resolved spectroscopically?

- 2D NMR (COSY, NOESY) : Resolve proton-proton coupling patterns to distinguish regioisomers .

- X-ray crystallography : Obtain crystal structures to confirm substituent positioning .

- IR spectroscopy : Identify functional groups (e.g., amine vs. amide stretches) that differentiate isomers .

Basic: What are the key considerations for designing SAR studies on this compound’s quinoline core?

- Substituent variation : Modify the aminomethyl group (e.g., alkyl vs. aryl) to alter lipophilicity and bioavailability .

- Bioisosteric replacement : Replace the dimethylamine group with morpholine or piperidine to enhance solubility .

- Steric effects : Use molecular modeling to avoid clashes with target binding pockets .

Advanced: What strategies mitigate off-target effects in kinase inhibition studies?

- Kinase profiling panels : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity .

- Alanine scanning mutagenesis : Map critical residues in the ATP-binding pocket to refine inhibitor design .

- Proteome-wide profiling : Use thermal shift assays (TSA) to detect unintended protein interactions .

Basic: How are stability and shelf-life assessed under laboratory storage conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV) for 4 weeks. Monitor degradation via HPLC .

- Long-term stability : Store at –20°C in desiccated vials and analyze purity monthly for 12+ months .

Advanced: How can metabolomic studies elucidate the compound’s mechanism of action in complex biological systems?

- Untargeted metabolomics : Use LC-MS/MS to profile metabolite changes in treated vs. untreated cells .

- Isotope tracing : Label the compound with ¹³C/¹⁵N to track incorporation into metabolic pathways .

- Pathway enrichment analysis : Apply tools like MetaboAnalyst to identify dysregulated pathways (e.g., glycolysis, apoptosis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.